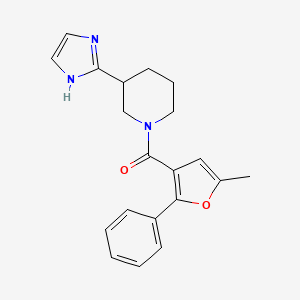

![molecular formula C15H16N4OS2 B5542598 N-[1-methyl-2-(3-methyl-1H-pyrazol-5-yl)ethyl]-2-(2-thienyl)-1,3-thiazole-4-carboxamide](/img/structure/B5542598.png)

N-[1-methyl-2-(3-methyl-1H-pyrazol-5-yl)ethyl]-2-(2-thienyl)-1,3-thiazole-4-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of compounds similar to N-[1-methyl-2-(3-methyl-1H-pyrazol-5-yl)ethyl]-2-(2-thienyl)-1,3-thiazole-4-carboxamide often involves multiple steps, starting from basic building blocks to complex structures. For instance, a library of 1-(2-thiazolyl)-5-(trifluoromethyl)pyrazole-4-carboxamides was prepared using solution-phase chemistry, showcasing a methodology that might be relevant to the synthesis of our target compound (Donohue et al., 2002).

Molecular Structure Analysis

The molecular structure of compounds closely related to our target has been studied using various analytical techniques. For example, X-ray diffraction methods have been employed to confirm the structures of several compounds, providing insights into their geometric configurations and intermolecular interactions (Ledenyova et al., 2018). Such studies are crucial for understanding the 3D arrangement and potential reactivity of the molecules.

Chemical Reactions and Properties

The chemical behavior of pyrazole and thiazole derivatives, including reactions with various reagents and their outcomes, has been extensively explored. For example, unexpected reactions involving ANRORC rearrangement and N-formylation have been reported, indicating the complex reactivity patterns these molecules can exhibit (Ledenyova et al., 2018).

Scientific Research Applications

Chemical Reactions and Synthesis

- The compound is involved in complex chemical reactions such as the ANRORC rearrangement, which is evidenced in the synthesis of related pyrazole compounds. This reaction involves nucleophilic addition, ring opening, and ring closure, leading to the formation of distinct compounds (Ledenyova et al., 2018).

Biological Activity

- Novel bis-pyrazole compounds, related to the queried compound, show biological activities such as anti-TMV (tobacco mosaic virus) effects. This suggests potential applications in combating viral infections in plants (Zhang et al., 2012).

- Some pyrazole carboxamide derivatives, including those structurally similar to the queried compound, exhibit notable nematocidal activity, indicating potential use in agricultural pest control (Zhao et al., 2017).

Antimicrobial Properties

- Certain derivatives of pyrazole compounds demonstrate excellent biocidal properties against both Gram-positive and Gram-negative bacteria, as well as fungi. This suggests a potential application in developing new antimicrobial agents (Youssef et al., 2011).

Drug Discovery and Development

- Libraries of pyrazole carboxamides, similar to the queried compound, have been prepared and screened for various biological activities. These compounds have shown toxicity to model organisms like C. elegans, indicating their potential as leads in drug discovery (Donohue et al., 2002).

- Pyrazole derivatives, including those structurally related to the queried compound, have been synthesized and evaluated for their anti-tumor properties. This suggests potential applications in the development of cancer therapeutics (Nassar et al., 2015).

properties

IUPAC Name |

N-[1-(5-methyl-1H-pyrazol-3-yl)propan-2-yl]-2-thiophen-2-yl-1,3-thiazole-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16N4OS2/c1-9(6-11-7-10(2)18-19-11)16-14(20)12-8-22-15(17-12)13-4-3-5-21-13/h3-5,7-9H,6H2,1-2H3,(H,16,20)(H,18,19) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FSJZTSFKZMUYNM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1)CC(C)NC(=O)C2=CSC(=N2)C3=CC=CS3 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16N4OS2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

332.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[1-methyl-2-(3-methyl-1H-pyrazol-5-yl)ethyl]-2-(2-thienyl)-1,3-thiazole-4-carboxamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[1-(cyclopropylmethyl)-1H-imidazol-2-yl]-1-(phenoxyacetyl)piperidine](/img/structure/B5542518.png)

![N-(4-{2-[(5-methyl-4H-1,2,4-triazol-3-yl)thio]acetyl}phenyl)acetamide](/img/structure/B5542529.png)

![4-{2-[(3-phenyl-1H-pyrazol-5-yl)carbonyl]carbonohydrazonoyl}benzoic acid](/img/structure/B5542539.png)

![N-[(3-methyl-1-benzofuran-2-yl)methyl]-2-(1H-pyrazol-1-yl)butanamide](/img/structure/B5542553.png)

![2-benzyl-8-[(5-propyl-3-isoxazolyl)carbonyl]-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5542564.png)

![5-{[5-(4-chlorophenyl)-2-furyl]methylene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5542572.png)

![1-[2-hydroxy-3-(2-naphthyloxy)propyl]-4-piperidinecarboxamide](/img/structure/B5542590.png)

![1-[2-oxo-2-(10H-phenothiazin-10-yl)ethyl]-2,5-pyrrolidinedione](/img/structure/B5542604.png)

![2-amino-3-ethyl-N-methyl-N-[(1-phenyl-1H-pyrazol-4-yl)methyl]-3H-imidazo[4,5-b]pyridine-6-carboxamide](/img/structure/B5542610.png)

![1-(4-nitrophenyl)-3-[4-(phenylsulfonyl)-1-piperazinyl]-2,5-pyrrolidinedione](/img/structure/B5542614.png)

![3-[5-(3,4,5-trimethoxybenzyl)-1,2,4-oxadiazol-3-yl]pyridazine](/img/structure/B5542630.png)

![3-[1-(imidazo[1,2-a]pyridin-6-ylcarbonyl)piperidin-4-yl]-1,3-oxazolidin-2-one](/img/structure/B5542638.png)